Lithopone

Descripción

Propiedades

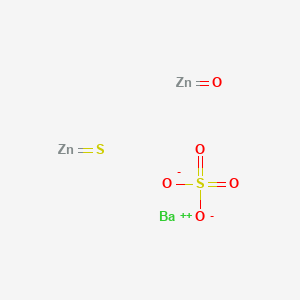

IUPAC Name |

barium(2+);oxozinc;sulfanylidenezinc;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.H2O4S.O.S.2Zn/c;1-5(2,3)4;;;;/h;(H2,1,2,3,4);;;;/q+2;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEJLNKYYGDNTD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].O=[Zn].S=[Zn].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaO5S2Zn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345-05-7 | |

| Record name | C.I. Pigment White 5 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis and Manufacturing Methodologies of Lithopone

Fundamental Chemical Reactions and Precipitation Pathways

The core of lithopone synthesis lies in the controlled interaction of barium sulfide (B99878) and zinc sulfate (B86663) in an aqueous solution. polimi.itnaturalpigments.comwikipedia.orgfengchengroup.comcqtitaniumdioxide.comgoogle.com

Barium Sulfide and Zinc Sulfate Precursor Interactions

This compound is typically produced by mixing aqueous solutions of barium sulfide (BaS) and zinc sulfate (ZnSO₄). polimi.itnaturalpigments.comwikipedia.orgfengchengroup.comgoogle.com This reaction results in a double decomposition, leading to the co-precipitation of insoluble barium sulfate and zinc sulfide. naturalpigments.comwikipedia.orgfengchengroup.comscribd.com

The primary chemical reaction is represented as: BaS + ZnSO₄ → BaSO₄ + ZnS wikipedia.orgscribd.com

Barium sulfide is commonly obtained by reducing barium sulfate (such as from barite ore) with carbon at high temperatures. fengchengroup.com Zinc sulfate is typically prepared by treating zinc ores, like sphalerite ((Zn,Fe)S), or scrap zinc with sulfuric acid, followed by purification to remove impurities. fengchengroup.compolimi.it

Variations in the composition of this compound, such as materials richer in ZnS, can be achieved by adding zinc chloride to the mixture of zinc sulfate and barium sulfide during the process. wikipedia.org

Formation Kinetics of Barium Sulfate and Zinc Sulfide Co-precipitates

The precipitation process involves the simultaneous formation of barium sulfate and zinc sulfide. polimi.itwikipedia.orgcqtitaniumdioxide.com The mixing of the solutions is typically carried out under controlled conditions of pH (often between 8 and 9) and temperature (ranging from 50°C to 70°C) to optimize particle size and minimize impurities. Stirring during this stage is crucial for ensuring homogeneous nucleation, which is essential for achieving uniform pigment properties. The resulting product is a heavy, flocculent white precipitate, an intimately associated admixture of ZnS and BaSO₄. google.com This suspension is referred to as crude this compound pulp or slurry. google.com

Post-Precipitation Processing Techniques and Their Impact on this compound Properties

The crude this compound precipitate is not directly suitable for use as a pigment and requires further processing to develop its desirable properties. fengchengroup.comgoogle.com

Quenching and Grinding Processes for Pigment Refinement

Following calcination, the hot this compound is rapidly cooled, typically by quenching in water. polimi.itfengchengroup.comgoogle.com This sudden cooling prevents oxidation and modifies the physical properties, making it suitable for pigment applications. naturalpigments.comgoogle.com Quenching in cold water helps to produce a fine particle size and can involve allowing the hot product to fall into water, potentially with a stream of cool air passed through the water. google.com

After quenching, the material, often in the form of a thick slurry, is wet milled or ground to achieve the desired fine particle size and distribution. polimi.itcqtitaniumdioxide.comgoogle.comcqtitaniumdioxide.com Fine milling is essential for enhancing the pigment's performance and application properties. cqtitaniumdioxide.com This stage can include additional grinding and classifying processes to produce a high-quality pigment meeting industry standards. cqtitaniumdioxide.com The pigment is then filtered, dried, and pulverized. scribd.comgoogle.com

Advanced Manufacturing Processes and Technological Innovations in this compound Production

Modern this compound manufacturing incorporates advanced techniques and innovations to enhance efficiency, quality, and environmental sustainability. cqtitaniumdioxide.comgminsights.com Advanced synthesis techniques have improved the consistency and performance of this compound. gminsights.com Automation in manufacturing processes has contributed to reduced production costs and increased scalability. gminsights.com

Innovations include nano-scale this compound and copolymer-reinforced formulations aimed at enhancing UV resistance and expanding applications. There is a growing emphasis on eco-friendly production methods focused on reducing waste and emissions. cqtitaniumdioxide.comgminsights.comimarcgroup.com Factories are adopting eco-friendly technologies and processes to comply with environmental regulations. cqtitaniumdioxide.com The use of state-of-the-art milling technologies ensures consistency and enhances the material's application properties. cqtitaniumdioxide.com

Research also explores heat treatment while suspended in a melt, such as in a sodium chloride melt, which can produce pigments with improved coloring power and brilliance, exhibiting well-formed, separate crystals compared to the agglomerations seen in products from dry heating. googleapis.com This method can involve using 3-4 parts by weight of melt per part of pigment, with temperatures between 300°C and 800°C for three minutes to three hours. googleapis.com

Automation and Scalability in Contemporary this compound Manufacturing

Automation and scalability are increasingly important in contemporary this compound manufacturing to reduce production costs and enhance competitiveness gminsights.comgoogle.com. Automated systems can be implemented in various stages of the production process, from raw material handling and mixing to filtration, drying, and packaging. statcan.gc.ca The use of automated machinery can lead to increased efficiency, consistency, and higher production output, making manufacturing more economical, especially with increasing demand gminsights.comuts.edu.au. While specific detailed research findings on the direct impact of automation and scalability on this compound production metrics were not extensively detailed in the search results, the general trend in the chemical industry indicates that automation of processes like material handling, reaction control, and downstream processing steps contributes to improved efficiency and throughput statcan.gc.cauts.edu.au. The ability to scale up production through automation allows manufacturers to meet larger market demands more effectively gminsights.com.

Emerging Synthesis Techniques for Enhanced this compound Formulations

Research into emerging synthesis techniques aims to improve the properties and performance of this compound formulations. One area of focus has been on enhancing the photostability of this compound, which historically suffered from photodarkening upon exposure to UV light naturalpigments.comwikipedia.orgbohrium.com. Techniques such as doping the zinc sulfide lattice with small amounts of cobalt salts have been shown to significantly improve lightfastness by stabilizing electron-hole recombination dynamics and minimizing the formation of metallic zinc naturalpigments.comwikipedia.org. Adding surface coatings, such as layers of silica (B1680970) or alumina (B75360), during or after synthesis is another method to enhance photostability and resistance to environmental factors naturalpigments.com. Chemical treatments involving the addition of phosphates or carbonates during synthesis can also help inhibit darkening by neutralizing reactive intermediates and scavenging free radicals naturalpigments.com. Advancements in nanotechnology may also lead to the development of new this compound formulations with improved performance characteristics cqtitaniumdioxide.com.

Optimization Strategies for this compound Production Processes

Optimization strategies in this compound production focus on improving efficiency, maximizing yield, and reducing costs. This involves careful control of process parameters throughout the manufacturing sequence scribd.com.

Process Control and Yield Maximization in this compound Manufacturing

Effective process control is crucial for maximizing the yield and ensuring the consistent quality of this compound. Control strategies can be applied to various parameters, including temperature, flow rates, and pH, particularly during the precipitation and calcination stages scribd.comgoogle.com. Maintaining precise temperatures during the reduction of barium sulfate and the subsequent reactions is important for obtaining optimal product yield scribd.com. In the precipitation step, the reaction between barium sulfide and zinc sulfate is slightly exothermic, and while the heat is often dissipated, controlling the reaction conditions is essential for the formation of the desired precipitate scribd.com. Careful control of the pH during purification steps, such as adjusting the zinc sulfate solution pH with lime water, is also vital for removing impurities and ensuring the purity of the final product guidechem.com.

Energy Efficiency and Resource Utilization in this compound Production

Energy efficiency and effective resource utilization are significant considerations in this compound production. The manufacturing process involves energy-intensive steps such as the high-temperature reduction of barium sulfate and the calcination of the this compound precipitate britannica.comscribd.comscribd.com. Strategies to improve energy efficiency can include optimizing furnace operations, utilizing energy-efficient drying techniques, and recovering heat where possible scribd.com.

Resource utilization focuses on the efficient use of raw materials like barium sulfate, zinc-containing materials, coal, sulfuric acid, and water scribd.comguidechem.comscribd.com. Minimizing waste generation and exploring methods for recycling or reusing byproducts can contribute to better resource utilization and reduced environmental impact gminsights.comcqtitaniumdioxide.com. The rise of eco-friendly production methods, focusing on reducing waste and emissions, is shaping the market dynamics for this compound and aligning with global sustainability goals gminsights.comgoogle.comcqtitaniumdioxide.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 56846444 |

| Barium sulfate | 24414 |

| Zinc sulfide | 14821 |

| Barium sulfide | 6857597 |

| Zinc sulfate | 24424 |

Data Tables

While detailed quantitative data tables on process parameters and yields were not consistently available across the search results, the following table summarizes typical this compound compositions mentioned:

| This compound Type | Approximate Zinc Sulfide (ZnS) Content (%) | Approximate Barium Sulfate (BaSO₄) Content (%) | Notes |

| Standard | 30-32 | 66.5-70 | Typical commercial grade naturalpigments.comnaturalpigments.com |

| Various Grades | 30-70 | 30-70 | Commercial variations exist cqtitaniumdioxide.com |

| B-301 | ≥28.0 | ≥99.0 (Total Zn+BaSO4) | Specific grade properties chemger.com |

| B-311 | ≥30.0 | ≥99.0 (Total Zn+BaSO4) | Specific grade properties chemger.com |

| Gold Seal | 40-50 | - | Historical grade with higher opacity wikipedia.org |

| Bronze Seal | 40-50 | - | Historical grade with higher opacity wikipedia.org |

Note: The values presented are based on reported compositions and may vary depending on the specific manufacturing process and grade.

Physicochemical and Structural Characterization of Lithopone Systems

Crystallographic and Morphological Studies of Lithopone Components

Zinc Sulfide (B99878) (ZnS) Lattice Structures in this compound

Zinc sulfide (ZnS) is a semiconductor material that exists in two main crystalline forms: cubic (sphalerite or zinc blende) and hexagonal (wurtzite) polimi.it. The cubic form is generally more stable, while the hexagonal form can be obtained through high-temperature treatment polimi.it. In this compound, ZnS contributes significantly to the pigment's optical properties, including its refractive index and potential for luminescence americanelements.com. The specific lattice structure of ZnS within this compound can be influenced by the synthesis process, particularly the calcination temperature polimi.it. Differences in lattice structure can lead to variations in kinetic properties, affecting phenomena like electron-hole recombination dynamics polimi.it.

Microstructure and Particle Size Distribution Analyses

The microstructure of this compound is characterized by an intimate mixture of ZnS and BaSO₄ particles polimi.itmfa.org. Scanning Electron Microscopy (SEM) studies have shown a uniform distribution of these particles, although differences in particle size can exist depending on the grinding grade or thermal treatments applied during pigment preparation polimi.itamazonaws.com. The particle size distribution of this compound is a critical factor that significantly impacts the pigment's functions, such as hiding power and dispersibility yinmahg.com. Optimized particle size distribution, often achieved through co-precipitation and calcining, contributes to a high apparent density, low resin requirement, and excellent rheological behavior vbtechno.ch. Typical particle sizes for this compound have been reported in the range of 0.3-0.5 micrometers mfa.org.

Here is a table summarizing some typical properties related to the composition and particle size:

| Component | Typical Percentage in this compound | Crystal Structure (in this compound context) | Typical Particle Size |

| Zinc Sulfide (ZnS) | 30-70% rasayanjournal.co.inmfa.org | Cubic (Sphalerite) or Hexagonal (Wurtzite) polimi.it | Micrometer range polimi.it |

| Barium Sulfate (B86663) (BaSO₄) | 30-70% rasayanjournal.co.inmfa.org | Orthorhombic wikipedia.orgchembk.com | Micrometer range polimi.it |

Note: The exact percentages of ZnS and BaSO₄ can vary depending on the specific grade or "seal" of this compound wikipedia.org.

Elemental and Impurity Analysis in this compound Compositions

Beyond the primary components of ZnS and BaSO₄, the elemental composition of this compound includes trace elements and impurities that can significantly influence its properties, particularly its optical behavior and stability.

Trace Metal Ion Incorporation and Distribution in this compound

Elemental analysis techniques, such as X-ray fluorescence (XRF) and Energy-Dispersive X-ray Spectroscopy (EDS), are used to determine the elemental composition of this compound rasayanjournal.co.inpolimi.itresearchgate.net. While these techniques confirm the presence of zinc, barium, and sulfur as the main elements, they can also detect trace metal ions polimi.it. Studies have revealed the presence of trace metal ions, such as cobalt (Co), copper (Cu), manganese (Mn), iron (Fe), lead (Pb), and cadmium (Cd), in this compound compositions naturalpigments.comresearchgate.netresearchgate.netbohrium.com. These impurities can be unintentionally introduced into the ZnS crystal lattice during the synthesis process, particularly when using non-perfect synthesis methods or impure precursors polimi.itpolimi.it. µ-XRF mapping has shown that some impurities, like cobalt, can be present both as highly concentrated micrometric inclusions and as traces distributed throughout the pigment researchgate.net. Strontium (Sr) is also noted as a common impurity in barium sulfate, a component of this compound researchgate.net.

Influence of Impurities on Luminescent and Photoreactive Properties

Impurities and defects within the ZnS crystal lattice play a significant role in the luminescent properties of this compound polimi.itbohrium.com. Trace metal ions can act as luminescent centers or deep traps for electrons, leading to different emission wavelengths in the visible spectrum polimi.itbohrium.compolimi.it. For example, historical this compound samples have shown variable luminescence emissions, including blue, green-yellow, and red light, attributed to different impurities like Cu and Mn embedded in the ZnS matrix bohrium.compolimi.it.

Furthermore, impurities can influence the photoreactive properties of this compound, specifically its tendency to darken upon exposure to UV light, a phenomenon known as photodarkening wikipedia.orgpolimi.it. This darkening is primarily associated with the degradation of zinc sulfide wikipedia.org. The presence of certain impurities can either enhance or suppress this photoreaction. For instance, cobalt doping has been identified as an effective method to enhance the photostability of this compound by stabilizing electron-hole recombination dynamics within the ZnS structure, thereby minimizing the formation of metallic zinc responsible for darkening naturalpigments.com. Studies have also investigated the release of Zn²⁺ ions from this compound under solar exposure, highlighting the pigment's photoreactivity researchgate.netresearchgate.net.

Here is a table outlining some common trace metal impurities and their potential influence:

| Impurity Element | Potential Source (in synthesis) | Observed Effects in this compound |

| Cobalt (Co) | Intentional additive or impurity naturalpigments.comresearchgate.net | Enhances photostability, minimizes photodarkening naturalpigments.com |

| Copper (Cu) | Unintentional impurity polimi.itbohrium.com | Acts as a luminescent center (e.g., green emission) polimi.itbohrium.com |

| Manganese (Mn) | Unintentional impurity polimi.itbohrium.com | Acts as a luminescent center polimi.itbohrium.com |

| Iron (Fe) | Impurity from raw materials researchgate.netresearchgate.net | Can contribute to discoloration mfa.org |

| Lead (Pb) | Impurity | Potential influence on properties (less studied in this context) |

| Cadmium (Cd) | Impurity | Potential influence on properties (less studied in this context) |

| Strontium (Sr) | Impurity in BaSO₄ source researchgate.net | Typically acts as an inert impurity |

Spectroscopic Investigations of this compound

Spectroscopic techniques are valuable tools for characterizing the physicochemical properties of this compound, including its composition, the presence of defects and impurities, and its electronic structure.

Photoluminescence (PL) Spectroscopy for Defect and Luminescence Center Identification

Photoluminescence (PL) spectroscopy is employed to investigate the presence of defects and identify luminescence centers within this compound, particularly in the ZnS component. Studies on historical this compound samples have utilized spectrally- and lifetime-resolved PL microscopy imaging to reveal different luminescence centers emitting in the visible spectrum researchgate.netacs.orgpolimi.itnih.govbohrium.com. These luminescence centers are often hypothesized to be associated with trace metal impurities, such as copper (Cu) and manganese (Mn), unintentionally incorporated into the ZnS crystal lattice during synthesis researchgate.netacs.orgpolimi.itnih.govbohrium.com. These impurities can act as deep traps for electrons researchgate.netacs.orgnih.govbohrium.com. Time-resolved PL imaging analyses have shown a microsecond decay-kinetic behavior of the emission, further supporting the trap state nature of these luminescence centers researchgate.netacs.orgpolimi.itnih.govbohrium.com. Blue luminescence centers observed in this compound samples may be attributed to interstitial Ag and Cu, or to intrinsic ZnS defects polimi.it. The correlation between the emitted wavelength and the nature of the emitting center has been a subject of discussion polimi.it.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study materials with unpaired electrons, including paramagnetic defects and certain transition metal ions bruker.commdpi.comrsc.org. EPR spectroscopy has been used in conjunction with PL spectroscopy to confirm the presence of paramagnetic species, such as Cu and Mn, in this compound samples researchgate.netacs.orgnih.govbohrium.com. EPR provides information about the microenvironment of defects within the ZnS crystalline lattice related to specific paramagnetic ions researchgate.netacs.orgnih.govbohrium.com. EPR spectra of historical this compound samples have exhibited peaks and signals related to impurities like Cu, Mn, and Fe bohrium.com. This technique complements PL measurements by providing direct evidence of the presence and environment of paramagnetic impurities that influence the luminescence properties bohrium.com.

X-ray Fluorescence (XRF) and Energy Dispersive X-ray (EDX) Mapping for Elemental Distribution

X-ray Fluorescence (XRF) and Energy Dispersive X-ray (EDX) spectroscopy are elemental analysis techniques used to determine the elemental composition and distribution within a sample researchgate.netauthenticationinart.org. XRF and EDX mapping can provide insights into the distribution of the main components, zinc (Zn) and barium (Ba), as well as the presence and distribution of impurities in this compound researchgate.netpolimi.itresearchgate.netauthenticationinart.orgpolimi.itscispace.com. Studies using SEM-EDX have shown a uniform distribution of ZnS and BaSO₄ particles in commercial and historical this compound samples polimi.it. Elemental maps for samples containing barium have shown its distribution polimi.it. XRF measurements can highlight the presence of elements like Ba and Cr, along with traces of Ca, Fe, and Si scispace.com. μ-XRF mapping using synchrotron radiation offers higher sensitivity, allowing the detection of trace metal ions and providing evidence of their spatial correlation, differentiating between homogeneously distributed impurities and localized inclusions scispace.com. For instance, μ-XRF mapping has revealed the presence of cobalt (Co) in a this compound sample, both as highly concentrated inclusions and as dispersed impurities scispace.com. However, identifying this compound solely based on elemental analysis can be challenging as it may not distinguish it from mixtures of barium sulfate and zinc sulfide or zinc oxide researchgate.net.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a vibrational spectroscopic technique that provides information about the molecular structure and bonding within a material up.ac.za. Raman spectroscopy is used to identify the constituent compounds of this compound, namely zinc sulfide (ZnS) and barium sulfate (BaSO₄) researchgate.netpolimi.itresearchgate.netresearchgate.net. Typical Raman shifts for ZnS are observed around 348 cm⁻¹ (LO phonon mode) and potentially 212 cm⁻¹ (LA phonon mode), while characteristic bands for BaSO₄ are found at 455 cm⁻¹ and 987 cm⁻¹ researchgate.netpolimi.itresearchgate.netresearchgate.net. Raman spectra of this compound samples consistently show peaks corresponding to both ZnS and BaSO₄ researchgate.netpolimi.itresearchgate.netresearchgate.net. Micro-Raman mapping can support and complement X-ray analysis by identifying specific molecular signatures and their spatial distribution scispace.com. However, identifying this compound when mixed with other pigments like ZnO can be difficult using Raman spectroscopy alone, as the characteristic bands may coincide researchgate.net.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a technique that probes the vibrational modes of molecules, providing information about chemical bonding and functional groups present in a sample tescan-analytics.comjascoinc.cominnovatechlabs.comlibretexts.org. FTIR spectroscopy can be applied to analyze the components of this compound. While the primary components, ZnS and BaSO₄, are inorganic salts, FTIR can help identify the presence of characteristic functional groups related to sulfates (from BaSO₄) and potentially provide information about any organic additives or impurities researchgate.nettescan-analytics.comjascoinc.cominnovatechlabs.comlibretexts.org. FTIR analysis can reveal intense peaks associated with various functional groups through their stretching and bending vibrations jascoinc.comresearchgate.net. The collection of vibrational energy bands in an FTIR spectrum acts as a unique fingerprint for a molecule or mixture jascoinc.comlibretexts.org.

UV-Vis Diffuse Reflectance Spectroscopy (DRS) for Electronic Structure and Optical Bandgap

UV-Vis Diffuse Reflectance Spectroscopy (DRS) is used to investigate the electronic structure and determine the optical bandgap of materials doi.orguniwa.grsoton.ac.uk. For this compound, which contains the semiconductor ZnS, UV-Vis DRS can provide information about its electronic transitions and bandgap energy. The bandgap energy (E_g) of commercial this compound pigment has been reported to be around 3.63 eV, which is within the typical range for ZnS (3.54 eV to 3.91 eV at room temperature) researchgate.netresearchgate.net. This bandgap energy suggests that this compound can be excited by photons within the solar spectrum with wavelengths less than approximately 342 nm researchgate.netresearchgate.net. Optical absorption measurements can indicate the bandgap, and diffuse reflectance measurements are often used to extract bandgap values using methods like the Kubelka-Munk function doi.orguniwa.gr. The optical bandgap is directly related to the absorption edge observed in UV-Vis reflectance spectra soton.ac.uk.

Time-Resolved and Imaging Spectroscopic Methodologies for this compound Analysis

Time-resolved and imaging spectroscopic methodologies, particularly those based on photoluminescence (PL), offer insights into the dynamic luminescence behavior and spatial distribution of luminescent centers within this compound. Techniques such as spectrally- and lifetime-resolved PL microscopy imaging have been applied to analyze historical this compound samples bohrium.comnih.govacs.orgpolimi.itpolimi.it. These methods are sensitive to heterogeneities within microsamples and provide valuable information for interpreting the nature of emissions mdpi.com.

Time-Resolved Luminescence Imaging for Photoreactive Dynamics

Time-resolved luminescence imaging allows for the analysis of the decay kinetics of luminescence emissions from this compound. Studies utilizing time-resolved PL imaging on historical this compound have highlighted microsecond decay kinetics bohrium.comnih.govacs.org. This microsecond decay behavior is indicative of the luminescence centers being associated with trap states within the material bohrium.comnih.govacs.org. The luminescence observed in historical this compound is hypothesized to originate from trace metal impurity ions, such as copper (Cu) and manganese (Mn), which were unintentionally introduced into the ZnS crystal lattice during synthesis and act as deep electron traps bohrium.comnih.govacs.orgpolimi.itpolimi.it. Time-resolved PL microscopy is capable of detecting and discriminating between emissions with different decay lifetimes, ranging from nanoseconds to hundreds of microseconds mdpi.com.

Spatially Resolved Spectroscopic Techniques for Heterogeneity Mapping

Spatially resolved spectroscopic techniques are crucial for mapping the distribution of different components and luminescence centers within this compound, which is known to be a heterogeneous material. Spectrally- and lifetime-resolved PL microscopy imaging provides spatial information about the luminescence properties bohrium.comnih.govacs.orgpolimi.itpolimi.it. Multispectral imaging of the PL emission allows for the mapping of the spatial distribution of different luminescence centers emitting in the visible spectrum bohrium.comnih.govpolimi.itpolimi.it.

Micro-mapping analytical techniques offer further capabilities for investigating impurities and heterogeneous inclusions with high spatial resolution. Techniques such as micro-X-ray fluorescence (μ-XRF) mapping and μ-Raman mapping have been employed for this purpose scispace.com. μ-XRF mapping can reveal the spatial distribution and concentration of elements, including impurities like cobalt (Co), which has been detected as highly concentrated micrometric inclusions and as dispersed impurities in this compound samples scispace.com. μ-Raman mapping complements this by identifying specific molecular signatures and mapping their spatial distribution throughout the samples scispace.com. The combination of SEM/CL with EDS also provides spatially resolved elemental and mineralogical characterization, contributing to the understanding of this compound's heterogeneity at the micro- and nanoscale dntb.gov.uaresearchgate.netcsic.esresearchgate.netmdpi.com.

Photoreactivity and Stabilization Mechanisms of Lithopone Pigmentation

Mechanisms of Photodarkening in Lithopone

The utility of this compound as a white pigment has historically been challenged by its tendency to darken upon exposure to ultraviolet (UV) light. This phenomenon, known as photodarkening, is a reversible process wherein the pigment's brilliant white color turns to a greyish cast. The underlying mechanisms of this photoreactivity are rooted in the solid-state chemistry of its zinc sulfide (B99878) (ZnS) component.

Photoreduction of Zinc Sulfide and Metallic Zinc Formation

The primary cause of photodarkening in this compound is the photoreduction of the zinc sulfide component to metallic zinc when exposed to UV radiation. naturalpigments.com The energy from the UV light is sufficient to induce a chemical reduction of ZnS, leading to the formation of finely dispersed metallic zinc particles on the pigment's surface. naturalpigments.com This metallic zinc is responsible for the visible darkening or grayish appearance of the pigment. naturalpigments.com

The chemical reaction can be summarized as: ZnS + UV light → Zn(s) + S

This reaction is reversible; in the absence of light, the metallic zinc can be re-oxidized, causing the pigment to return to its original white state. naturalpigments.com The severity of the darkening is dependent on the concentration of zinc sulfide in the this compound formulation and the cumulative UV exposure. naturalpigments.com Early formulations of this compound were particularly susceptible to this issue, which limited their application in outdoor settings or where lightfastness was a critical requirement. naturalpigments.com

| Factor | Influence on Photodarkening |

| UV Exposure | Initiates the photoreduction of ZnS to metallic Zn. |

| Zinc Sulfide Content | Higher concentrations of ZnS can lead to more significant darkening. |

| Presence of Water/Moisture | Can facilitate the redox reactions involved in darkening and subsequent bleaching. |

| Absence of Light | Allows for the re-oxidation of metallic zinc, reversing the darkening effect. |

Electron-Hole Recombination Dynamics and Trap State Contributions

From a quantum mechanical perspective, the photodarkening process is initiated when a UV photon with energy greater than the bandgap of ZnS is absorbed. This absorption creates an electron-hole pair (an exciton). In an ideal, pure ZnS crystal, these electrons and holes would quickly recombine, releasing the energy as light (luminescence) and causing no net chemical change.

However, the recombination process in this compound is more complex due to the presence of crystal defects and impurities. These imperfections create localized energy levels within the band gap, known as "trap states." These states can capture either the electron or the hole, temporarily preventing their recombination.

The contribution of these dynamics to photodarkening involves the following steps:

Generation of Electron-Hole Pairs: UV light excites electrons from the valence band to the conduction band of ZnS, leaving holes in the valence band.

Carrier Trapping: Impurities or defects in the ZnS crystal lattice act as trap states. For instance, sulfide vacancies can trap electrons, while zinc vacancies can trap holes.

Inhibition of Recombination: By trapping the charge carriers, these states extend their lifetime and increase the probability of their participation in chemical reactions rather than radiative recombination.

Surface Reactions: The trapped electrons can reduce zinc ions (Zn²⁺) at the crystal surface to form metallic zinc (Zn⁰), causing the darkening. Simultaneously, trapped holes can oxidize sulfide ions (S²⁻) or water molecules present on the surface.

The efficiency of the photodarkening process is therefore highly dependent on the concentration and nature of these trap states. Unintentional trace impurities, such as copper or manganese, introduced during manufacturing can act as deep traps for electrons, further promoting the photoreduction of zinc.

Chemical Modification Strategies for Enhanced Photostability

To overcome the limitations imposed by photodarkening, various chemical modification strategies have been developed to enhance the photostability of this compound. These methods aim to either inhibit the initial photoreduction process or manage the reactive species generated.

Cobalt Doping: Mechanism of Photoreduction Inhibition and Structural Integration

A well-documented and effective method to improve the photostability of this compound is through doping with a small amount of cobalt. naturalpigments.com Cobalt ions (Co²⁺) are incorporated into the zinc sulfide crystal lattice during the manufacturing process. naturalpigments.com

Mechanism of Inhibition: The ionic radius of Co²⁺ (0.58 Å) is very similar to that of Zn²⁺ (0.60 Å), allowing it to readily substitute for zinc ions within the ZnS crystal structure without causing significant lattice distortion. researchgate.net This structural integration is key to its stabilizing effect. The presence of cobalt introduces new energy levels that alter the electron-hole recombination pathways. It is believed that cobalt ions act as efficient recombination centers, promoting a rapid and non-radiative recombination of the photogenerated electron-hole pairs. This process effectively competes with the electron-trapping process that leads to the reduction of zinc ions, thereby minimizing the formation of metallic zinc and inhibiting photodarkening. naturalpigments.com By stabilizing the electron-hole recombination dynamics, cobalt doping significantly reduces the pigment's sensitivity to UV light. naturalpigments.com

| Parameter | Zinc Ion (Zn²⁺) | Cobalt Ion (Co²⁺) |

| Ionic Radius | 0.60 Å | 0.58 Å |

| Coordination Number | 4 | 4 |

| Role in Lattice | Native Cation | Substitutional Dopant |

| Effect on Photostability | Prone to photoreduction | Inhibits photoreduction by promoting rapid electron-hole recombination |

Surface Engineering with Inorganic Coatings (Silica, Alumina)

Another effective strategy for stabilization is the application of thin, transparent inorganic coatings to the surface of the this compound particles. Oxides such as silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) are commonly used for this purpose. naturalpigments.com

These coatings are typically applied through a wet chemical precipitation process, creating a core-shell structure where the this compound particle is the core and the inorganic oxide forms a protective shell. This surface engineering provides photostability through several mechanisms:

Physical Barrier: The coating acts as a physical shield, preventing UV radiation from reaching the photoreactive ZnS surface. naturalpigments.com

Moisture Barrier: The inorganic layer limits the access of water and other reactive environmental agents to the pigment surface, which can participate in and accelerate the photodarkening and bleaching cycles. naturalpigments.com

Passivation of Surface States: The coating process can passivate surface defects on the ZnS crystals, reducing the number of trap states available to participate in the photoreduction process.

These surface treatments significantly improve the lightfastness and weather resistance of this compound, making it suitable for a broader range of applications, including more durable paints and coatings. naturalpigments.com

Chemical Treatments for Reactive Intermediate Scavenging (Phosphates, Carbonates)

Chemical treatments involving the addition of compounds like phosphates or carbonates during the synthesis of this compound can also enhance its photostability. naturalpigments.com These compounds function by neutralizing or "scavenging" the reactive intermediates that are formed during the photochemical processes. naturalpigments.com

Phosphates and carbonates can act as scavengers for these reactive intermediates, effectively neutralizing them before they can cause further chemical reactions. naturalpigments.com This approach inhibits the complex reduction-oxidation cycling that contributes to the darkening of the zinc sulfide component. naturalpigments.com By adding these chemical scavengers during the manufacturing process, a more stable and durable pigment can be produced.

Matrix Embedding and Composite Formulations for Photostability Improvement

The inherent susceptibility of this compound to photodarkening, a phenomenon caused by the photoreduction of its zinc sulfide (ZnS) component under ultraviolet (UV) light, has historically limited its application, particularly in outdoor settings. naturalpigments.comwikipedia.org To counteract this degradation, advanced stabilization techniques have been developed. Among the most effective of these is the embedding of this compound particles within protective polymer or inorganic matrices. This approach aims to physically shield the pigment from environmental triggers and restrict the chemical processes that lead to discoloration and degradation.

Embedding this compound in a matrix material is a primary strategy for enhancing its stability. naturalpigments.com The matrix serves multiple functions: it acts as a physical barrier to UV radiation and moisture, restricts the mobility of ions, and dissipates energy, thereby mitigating the photoreactive processes that cause the pigment to darken. naturalpigments.com

Polymer Matrix Integration: The integration of this compound into various polymer systems is a common practice in the manufacturing of paints, coatings, and plastics. cqtitaniumdioxide.comcqtitaniumdioxide.com The choice of polymer is critical, as the stability of the matrix itself directly influences the long-term performance of the pigment. researchgate.netcapes.gov.br Polymers with inherent UV resistance can significantly enhance the durability of the this compound-polymer composite. The polymer matrix encapsulates the this compound particles, which can help increase the lifetime of a coating by improving color retention and reducing in-film cracking. venatorcorp.com

Function: In plastics, this compound not only imparts whiteness and opacity but also contributes to UV resistance, protecting the polymer from degradation. shyjchem.com

Mechanism: The polymer matrix physically shields the ZnS component from direct UV exposure and limits its interaction with oxygen and water, which are key contributors to the photodarkening process.

Inorganic Matrix Integration: Inorganic surface coatings provide another effective method for stabilization. Applying thin, transparent layers of inorganic materials like silica or alumina onto the surface of this compound particles creates a robust protective shell. naturalpigments.com

Function: These inorganic layers act as physical barriers, shielding the pigment from light, moisture, and other reactive environmental agents. naturalpigments.com

Mechanism: The coatings reduce the rate of photodarkening by preventing direct contact between the zinc sulfide and external reactive species. naturalpigments.com Additives such as aluminum hydroxide (B78521) can also form insoluble protective complexes on the pigment's surface, further enhancing its resilience. naturalpigments.com

The following table summarizes the comparative effects of different matrix types on this compound stabilization.

| Matrix Type | Primary Stabilization Mechanism | Key Advantages | Common Examples |

|---|---|---|---|

| Polymer Matrix | Encapsulation, UV absorption/scattering, reduced ion mobility. | Improves mechanical properties, enhances compatibility with coatings and plastics, cost-effective. | Acrylics, Polyvinyl Chloride (PVC), Polyolefins. |

| Inorganic Matrix (Surface Coating) | Forms a physical barrier against UV radiation, moisture, and chemicals. | High durability, excellent thermal and chemical resistance. | Silica (SiO₂), Alumina (Al₂O₃), Aluminum Hydroxide (Al(OH)₃). |

To achieve superior stability, hybrid formulations that combine matrix embedding with other stabilization techniques, such as co-doping, are often employed. Co-doping involves introducing small amounts of specific ions into the zinc sulfide crystal lattice during the manufacturing process.

One of the most effective and well-documented methods is doping with cobalt salts. naturalpigments.comwikipedia.org

Mechanism of Cobalt Doping: By incorporating cobalt ions (Co²⁺) into the ZnS lattice, the electron-hole recombination dynamics within the crystal structure are stabilized. naturalpigments.com This process effectively reduces the pigment's susceptibility to photoreduction, thereby minimizing the formation of metallic zinc, which is responsible for the darkening effect. naturalpigments.comwikipedia.org The addition of small amounts of cobalt salts before the calcination step in this compound production significantly enhances its lightfastness. naturalpigments.com

Hybrid systems leverage the benefits of multiple stabilization methods. For instance, cobalt-doped this compound can be embedded within a UV-resistant polymer matrix. naturalpigments.com This dual approach provides both intrinsic, lattice-level stabilization (from doping) and extrinsic, physical protection (from the matrix), resulting in a pigment with greatly enhanced durability suitable for more demanding applications. naturalpigments.com

The table below outlines the impact of various stabilization additives on this compound's photostability.

| Stabilization Method | Additive/Dopant | Effect on Photostability | Mechanism of Action |

|---|---|---|---|

| Co-Doping | Cobalt Salts (Co²⁺) | Significantly reduces photodarkening. | Stabilizes the ZnS crystal lattice and inhibits photoreduction. naturalpigments.comwikipedia.org |

| Chemical Treatment | Phosphates, Carbonates | Inhibits darkening. | Neutralizes reactive intermediates and scavenges free radicals. naturalpigments.com |

| Surface Coating | Silica (SiO₂), Alumina (Al₂O₃) | Provides excellent UV and moisture resistance. | Forms a protective physical barrier on the pigment surface. naturalpigments.com |

Long-Term Durability and Environmental Factors Influencing this compound Performance

The long-term performance of this compound is intrinsically linked to its formulation and the environmental conditions to which it is exposed. While modern stabilization techniques have vastly improved its durability, certain factors can still influence its performance over time.

The primary environmental factor affecting this compound is exposure to UV light. naturalpigments.comwikipedia.org The severity of the photodarkening reaction depends on the concentration of zinc sulfide in the pigment's formulation and the total accumulated UV exposure. wikipedia.org Although this reaction can be reversible in the absence of light, repeated cycles can lead to permanent changes. naturalpigments.com

Other environmental factors include:

Moisture: The presence of water can accelerate degradation processes, particularly in unstabilized or poorly encapsulated pigments.

Acids and Alkalis: this compound is generally considered chemically inert and is practically insoluble in acids and alkalis, which contributes to its durability in various chemical environments. vbtechno.ch

Temperature: High temperatures, especially when combined with UV exposure, can accelerate the chemical reactions leading to degradation.

Modern, stabilized this compound, particularly when embedded in a high-performance polymer or inorganic matrix, exhibits significantly improved resistance to these factors. naturalpigments.com However, for applications requiring very high durability and prolonged outdoor exposure, it is still often compared to other white pigments like titanium dioxide, which has superior lightfastness. cqtitaniumdioxide.com Despite this, the enhanced stability of modern this compound formulations has secured its role in a wide range of applications, including interior paints, plastics, and primers, where its combination of opacity, brightness, and cost-effectiveness is highly valued. cqtitaniumdioxide.comcqtitaniumdioxide.com

Advanced Applications and Performance Enhancement of Lithopone Based Materials

Lithopone in Coating Systems: Performance Evaluation and Formulation Studies

This compound, a white pigment composed of a co-precipitated mixture of zinc sulfide (B99878) (ZnS) and barium sulfate (B86663) (BaSO₄), serves as a functional component in various coating systems. vbtechno.chnaturalpigments.com Its performance is characterized by a unique combination of optical and rheological properties that offer both technical and economic advantages in paint and coating formulations. vbtechno.chacat.com

The effectiveness of this compound as a white pigment is rooted in its excellent opacity, high whiteness, and good hiding power. chemger.comcqtitaniumdioxide.com The zinc sulfide component is primarily responsible for its pigmentary properties, and the quality and hiding power of this compound increase with a higher ZnS content. chemger.com Standard formulations typically contain about 30% zinc sulfide and 70% barium sulfate. naturalpigments.comcqtitaniumdioxide.com this compound provides a brilliant white color, making it a suitable choice for applications requiring a clear and bright appearance. chemger.comkeweimining.com

In terms of performance, the hiding power of some grades of this compound is stronger than that of zinc oxide but weaker than anatase titanium dioxide. chemger.com The optimization of these optical properties in a paint formulation depends on achieving uniform dispersion of the pigment particles within the binder system. cqtitaniumdioxide.com

Interactive Table: Optical Properties of this compound

| Property | Description | Performance Notes |

| Whiteness | The degree of brightness of the pigment. | This compound offers a high degree of whiteness and a neutral white color. vbtechno.chchemger.com |

| Opacity | The ability to obscure a substrate. | Provides excellent coverage and high opacity. naturalpigments.comchemger.com |

| Hiding Power | The ability of a paint film to cover a surface. | Generally stronger than zinc oxide but lower than titanium dioxide. chemger.com |

| Refractive Index | A measure of how light is bent when passing through the material. | Contributes to its good light scattering and hiding power. keweimining.com |

This compound exhibits excellent rheological behavior, which is a critical factor in the manufacturing, storage, and application of coatings. vbtechno.chspecialchem.compaint.org An optimized particle-size distribution allows for high apparent density, which imparts a low resin requirement. vbtechno.ch This characteristic provides economic and technical benefits, particularly in systems that need high pigmentation. vbtechno.ch

The pigment is chemically inert and practically insoluble in acids, alkalis, and solvents, ensuring stability in various formulations. vbtechno.ch This chemical stability prevents unwanted reactions with other components in the coating media. cqtitaniumdioxide.com this compound's versatility allows for easy dispersion in both water-based and solvent-based paint systems, making it suitable for a wide range of interior and exterior paints and enamels.

Interactive Table: Rheological and Dispersibility Characteristics of this compound

| Characteristic | Description | Impact on Coating Formulation |

| Low Resin Requirement | Due to high apparent density and optimized particle size. vbtechno.ch | Offers economic advantages and allows for high pigmentation levels. vbtechno.ch |

| Chemical Inertness | Practically insoluble in common acids, alkalis, and solvents. vbtechno.ch | Ensures stability and prevents degradation within the formulation. vbtechno.chcqtitaniumdioxide.com |

| Good Dispersibility | Can be easily and uniformly dispersed in various media. | Suitable for a wide range of both water-based and solvent-based systems. |

| Low Abrasion | Possesses a low Mohs hardness. vbtechno.ch | Results in less wear on processing equipment compared to harder pigments like TiO₂. vbtechno.ch |

Historically, this compound's use in exterior applications was limited by a phenomenon known as photodarkening, where the zinc sulfide component could be reduced by UV exposure, creating metallic zinc and altering the pigment's color. naturalpigments.com This reaction was a significant drawback for its use in applications with prolonged sun exposure. naturalpigments.com

However, modern production techniques have significantly improved this compound's photostability. naturalpigments.com These advancements include:

Surface Coatings: Applying layers of silica (B1680970) or alumina (B75360) acts as a physical barrier, shielding the pigment from direct exposure to light and moisture. naturalpigments.com

Doping: The introduction of trace amounts of cobalt has been shown to enhance photostability. naturalpigments.com

Matrix Embedding: Incorporating this compound into polymer or inorganic matrices can restrict the mobility of ions, mitigating photoreactive processes. naturalpigments.com

Furthermore, this compound exhibits diffuse reflectance in the near UV range, which contributes to the durability of exterior finishes. vbtechno.ch Modern formulations are resistant to yellowing and fading under UV light, helping to maintain the color integrity of coatings over time. cqtitaniumdioxide.com

Titanium dioxide (TiO₂) is considered the industry standard for white pigments, largely due to its superior whiteness, brightness, and hiding power, which stem from its very high refractive index. cqtitaniumdioxide.comtitanos.comtitantio2.com However, this compound presents a compelling alternative, primarily due to its cost-effectiveness and specific functional properties. cqtitaniumdioxide.comvenatorcorp.com

Theoretically, the covering power of rutile titanium dioxide is 5.56 times greater than that of ordinary this compound. titanos.com In terms of service life for outdoor applications, coatings using titanium dioxide can be three times more durable than those with ordinary this compound. titanos.com Despite this, this compound offers advantages such as lower abrasion on equipment due to its lower Mohs hardness. vbtechno.ch

For substitutions below 20%, it is recommended to replace 1 kg of TiO₂ with 1 kg of this compound.

For substitutions above 20%, it is recommended to replace 1 kg of TiO₂ with 1.3 kg of this compound.

This strategy can lead to significant cost reduction while also increasing film strength and improving fungicidal and algaecidal properties. quimidroga.com

Interactive Table: Comparison of this compound and Titanium Dioxide (TiO₂)

| Feature | This compound (ZnS·BaSO₄) | Titanium Dioxide (TiO₂) |

| Hiding Power | Good, but significantly lower than TiO₂. titanos.comxt-pigment.com | Excellent; the industry benchmark due to a high refractive index. cqtitaniumdioxide.comtitanos.com |

| Brightness/Whiteness | High whiteness with a neutral tone. vbtechno.ch | Superior brightness and whiteness. cqtitaniumdioxide.com |

| Cost | More cost-effective. cqtitaniumdioxide.com | Higher initial cost. cqtitaniumdioxide.com |

| Abrasion | Low (low Mohs hardness), causing less wear on machinery. vbtechno.ch | Higher, can be more abrasive on processing equipment. vbtechno.ch |

| UV Resistance | Modern formulations have good UV stability. naturalpigments.comcqtitaniumdioxide.com | Excellent UV resistance and durability. titantio2.com |

| Applications | Primers, undercoats, putties, and as a partial substitute for TiO₂. vbtechno.ch | Top-coat architectural and industrial coatings requiring maximum opacity. titanos.com |

| Substitution Ratio | Can replace 5-40% of TiO₂ in formulations. quimidroga.com | N/A |

Integration of this compound in Polymer and Composite Materials

Beyond coatings, this compound is widely used as a white pigment and a functional filler in the plastics industry, where it contributes to aesthetics, mechanical properties, and processing efficiency. keweimining.comcqtitaniumdioxide.comchemicalformulaservices.com

This compound's integration into various polymer systems enhances their properties and can reduce production costs. quimidroga.comchemicalformulaservices.com Its performance varies depending on the specific polymer matrix.

Polyolefins (Polyethylene, Polypropylene): In polyolefin masterbatches, this compound can increase extruder performance and reduce processing costs. quimidroga.com When used in combination with TiO₂, it can improve mechanical properties, delivering higher ultimate elongation and better impact strength. venatorcorp.comquimidroga.com

Vinyl (PVC): this compound is extensively used in Polyvinyl Chloride (PVC) manufacturing. cqtitaniumdioxide.com It provides a brilliant white color and high opacity for products like pipes, siding, and flooring. cqtitaniumdioxide.comcqtitaniumdioxide.com It also enhances the material's resistance to UV radiation, improving its suitability for outdoor applications. cqtitaniumdioxide.com

ABS (Acrylonitrile Butadiene Styrene) and Polystyrene: this compound is suitable for use in masterbatches for ABS and Polystyrene, where it improves the quality of the final product and can lower processing costs. quimidroga.com

Polycarbonate: It is used in masterbatches for the injection molding of Polycarbonate parts. quimidroga.com

Nylon: While specific performance data is less detailed, this compound functions as a white pigment and filler in nylon composites, similar to its role in other engineering thermoplastics.

POM (Polyoxymethylene): Polyoxymethylene is an engineering thermoplastic known for its high stiffness, dimensional stability, and low friction. mdpi.comkdfeddersen.com While fillers like zinc oxide have been studied in POM composites, specific research detailing the performance of this compound as a filler in POM is not widely available. mdpi.com Given its properties, it could theoretically be used as a pigment and filler, but its direct impact on POM's mechanical and thermal properties requires further investigation.

Interactive Table: this compound Performance in Various Polymers

| Polymer | Application/Role | Key Performance Benefits |

| Polyolefins (PE, PP) | Filler and pigment in masterbatches. quimidroga.com | Increases extruder yield, reduces cost, improves elongation and impact strength (with TiO₂). venatorcorp.comquimidroga.com |

| Vinyl (PVC) | Pigment and filler. cqtitaniumdioxide.com | Enhances whiteness and opacity, improves UV and weather resistance. cqtitaniumdioxide.com |

| ABS | Pigment in masterbatches. quimidroga.com | Improves product quality, reduces processing costs. |

| Polystyrene (PS) | Pigment in masterbatches. quimidroga.com | Provides opacity and whiteness, cost-effective filler. chemicalformulaservices.com |

| Polycarbonate (PC) | Pigment in masterbatches for injection. quimidroga.com | Used as a coloring agent. chemicalformulaservices.com |

| Nylon (PA) | Pigment and filler. | Provides whiteness and opacity. |

| POM | Potential pigment and filler. | Specific performance data is limited; POM is valued for high stiffness and chemical resistance. kdfeddersen.com |

Role of this compound in Natural and Synthetic Elastomers for Rheological and Mechanical Properties

This compound, a co-precipitated pigment composed of zinc sulfide (ZnS) and barium sulfate (BaSO₄), serves as a functional filler in both natural and synthetic elastomers. Its incorporation into rubber compounds influences both the processing characteristics (rheology) and the final performance attributes (mechanical properties) of the vulcanized products. While it has been substantially replaced in some applications by titanium dioxide, this compound continues to be utilized due to its cost-effectiveness and specific property enhancements. scribd.comscribd.com

Influence on Rheological Properties:

The rheological behavior of uncured elastomer compounds is critical for processing operations such as mixing, milling, and extrusion. The introduction of fillers like this compound modifies these characteristics. This compound is noted for its low oil absorption and excellent rheological properties in various binder systems. scribd.comvbtechno.ch Its optimized particle-size distribution contributes to a high apparent density, which results in a low resin requirement and favorable flow behavior. vbtechno.ch This can translate to improved processability and potentially higher extruder output, thereby reducing processing costs. acat.com The low Mohs hardness of this compound (approximately 3.0) also means it is less abrasive to processing equipment compared to harder pigments like titanium dioxide. scribd.comvbtechno.ch

Enhancement of Mechanical Properties:

As a reinforcing filler, this compound improves the mechanical strength and durability of elastomer-based materials. In various types of rubber, the incorporation of this compound can increase the finished product's durability, as well as its thermal and mechanical resistance. acat.com It is particularly noted for its use in pigmented natural and synthetic elastomers where it also offers extreme acid resistance. acat.com

Research and technical findings indicate that this compound's effect on mechanical properties can be summarized as follows:

Reinforcement: It acts as a reinforcing agent, enhancing the structural integrity of the rubber matrix. scribd.com

Durability and Resistance: Formulations including this compound show improved weather resistance, which is particularly beneficial for products exposed to UV radiation. scribd.com It also contributes to greater thermal resistance. acat.com

Synergistic Effects: When used in combination with other pigments, such as titanium dioxide (TiO₂), this compound can yield synergistic improvements in mechanical properties. A partial substitute of TiO₂ with this compound in some polymer systems has been shown to result in higher ultimate elongation and better impact strength. specialchem.com

The table below summarizes the general effects of this compound as a filler on the properties of elastomers.

| Property Category | Specific Property | General Effect of this compound Addition | Notes |

|---|---|---|---|

| Rheological Properties | Processability | Improves | Excellent rheological properties and low resin demand can lead to easier mixing and shaping. scribd.comvbtechno.ch |

| Abrasiveness | Low | Lower Mohs hardness compared to TiO₂ reduces wear on processing machinery. vbtechno.ch | |

| Mechanical Properties | Durability | Increases | Contributes to the overall longevity of the elastomer product. acat.com |

| Thermal Resistance | Increases | Enhances the material's ability to withstand temperature variations. acat.com | |

| Elongation at Break | Increases (in combination with TiO₂) | Partial substitution for TiO₂ can lead to higher ultimate elongation. specialchem.com | |

| Impact Strength | Increases (in combination with TiO₂) | Can improve the material's resistance to sudden impact when used with TiO₂. specialchem.com |

While extensive quantitative data from comparative studies on this compound's specific impact on tensile strength, modulus, and cure characteristics in various elastomers is not widely available in recent literature, its established use underscores its functional role as a reinforcing filler that modifies and, in many cases, enhances the performance profile of rubber compounds. scribd.comacat.com

Development of Nanoscale and Reinforced this compound Composites

The performance of polymer composites is significantly influenced by the filler's particle size, morphology, and its interaction with the polymer matrix. Advancements in materials science have led to the exploration of nanoscale fillers to achieve superior properties compared to their micro-sized counterparts. This has prompted research into the development of nanoscale and reinforced this compound composites to further enhance the performance of various materials.

The principle behind using nanoscale fillers is their high surface-area-to-volume ratio, which maximizes the interaction between the filler and the matrix material. This enhanced interaction can lead to significant improvements in mechanical strength, thermal stability, and barrier properties even at low filler concentrations.

While specific research detailing the synthesis and application of nanoscale this compound is not extensively documented in publicly available literature, the broader field of nanocomposites provides a clear theoretical framework for its potential benefits. The development of such composites would involve synthesizing this compound particles with dimensions in the nanometer range (typically below 100 nm) and ensuring their uniform dispersion within a polymer matrix.

Potential advantages of nanoscale and reinforced this compound composites could include:

Enhanced Mechanical Properties: Improved tensile strength, modulus, and hardness due to the high surface area and strong interfacial bonding.

Improved Optical Performance: The small particle size of nano-lithopone could lead to less light scattering, making it suitable for applications requiring a balance of opacity and translucency.

Better Dispersion: Surface modifications can prevent the agglomeration of filler particles, leading to a more uniform and effective reinforcement throughout the material.

The development of these advanced composites represents a promising area for future research, aiming to leverage the fundamental properties of this compound in more demanding and high-performance applications.

This compound in Specialized Pigmentation Systems

Application in Inks, Paper, and Linoleum Formulations

This compound's properties, including its good dispersibility, low abrasiveness, and bright white color, have made it a valuable component in various specialized pigmentation systems beyond paints and plastics. scribd.com

Inks: In the manufacturing of printing inks, this compound serves as a white pigment. Its composition of zinc sulfide and barium sulfate provides good opacity and a high degree of whiteness, which is essential for creating a base for vibrant colors and ensuring sharp contrast on printed materials. scribd.com The low abrasiveness of this compound is also advantageous as it reduces wear on printing plates and other machinery.

Paper: Within the paper industry, this compound is used as a filler and a whitening agent. scribd.com When incorporated into the paper pulp, it increases the paper's opacity and brightness. This is particularly important for high-quality printing papers where a high degree of whiteness is required to ensure the clarity and vibrancy of printed text and images. scribd.comscribd.com

Linoleum: Linoleum, a durable flooring material made from natural raw materials, often utilizes fillers to enhance its properties and reduce costs. This compound has been used as a white filler and pigment in linoleum formulations. It contributes to the product's color and opacity, allowing for a wide range of decorative possibilities. Its chemical inertness and stability are beneficial for ensuring the long-term durability and appearance of the flooring.

Use as a Coloring Agent in Ceramics and Other Industrial Products

The application of this compound extends to the coloration of various industrial products, most notably in the field of ceramics.

Ceramics: In the ceramics industry, this compound is employed as a white pigment in glazes and enamels. Its primary function is to impart a high degree of whiteness and opacity to ceramic products such as tiles, sanitaryware, and tableware. The thermal stability of this compound allows it to withstand the high temperatures of the firing process without significant degradation of its color. This makes it a reliable opacifier in ceramic applications, contributing to a smooth, uniform, and aesthetically pleasing finish.

The use of this compound in ceramic glazes helps to achieve consistent coloration and can serve as a base for creating a spectrum of pastel shades when combined with other coloring oxides. Its ability to disperse well within the glaze formulation ensures a homogenous appearance without streaks or blemishes.

Research on Luminescent this compound and Its Specific Applications

Phosphorescence and Fluorescence Properties of Historical this compound

Historical formulations of this compound have been observed to exhibit luminescent properties, specifically phosphorescence and fluorescence. This phenomenon is primarily attributed to the zinc sulfide (ZnS) component of the pigment. Zinc sulfide, especially when containing certain impurities or "activators" (like traces of copper, manganese, or silver), is a well-known phosphor.

Phosphorescence and Fluorescence in Zinc Sulfide:

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. The emission ceases almost immediately after the excitation source is removed.

Phosphorescence is a specific type of photoluminescence where the material does not immediately re-emit the radiation it absorbs. The absorbed energy is released slowly in the form of light, causing the material to "glow in the dark" for some time after the excitation source has been removed.

The luminescent behavior of historical this compound is linked to the manufacturing processes of the time. The calcination step in this compound production, which involves heating the co-precipitated zinc sulfide and barium sulfate, could inadvertently introduce trace metal impurities that act as activators for luminescence. The specific nature and intensity of the phosphorescence and fluorescence would depend on the type and concentration of these activators, as well as the crystal structure of the zinc sulfide.

While these luminescent properties were likely an unintended byproduct of early manufacturing, they are a subject of interest for material scientists and art conservators. The characteristic glow of certain historical pigments can be used to identify them in artworks and other historical artifacts. Modern production methods for this compound are more controlled, and these luminescent properties are not typically a feature of contemporary grades of the pigment unless they are specifically engineered for such applications.

Role of Impurities in Activating Luminescent Centers

The luminescence observed in this compound, a composite pigment of zinc sulfide (ZnS) and barium sulfate (BaSO₄), is primarily attributed to the zinc sulfide component. polimi.it The inherent optical properties of pure ZnS can be significantly modified by the introduction of specific impurities, which act as luminescent centers or activators. polimi.itnus.edu.sg These impurities, often metallic ions, are incorporated into the ZnS crystal lattice, creating localized energy states within the semiconductor's band gap. The presence, type, and concentration of these dopants, along with their local environment, are pivotal in defining the luminescent characteristics of the material, including the intensity and wavelength of the emitted light. polimi.it

The activation of these luminescent centers is a multi-step process. When the material absorbs energy, typically from ultraviolet light, electrons in the ZnS host lattice are excited from the valence band to the conduction band, leaving behind holes. These charge carriers can then be trapped by the energy levels introduced by the impurity ions. The subsequent recombination of these trapped electrons and holes at the impurity site results in the emission of energy in the form of light, or luminescence. polimi.itresearchgate.net These impurity-induced states are often referred to as "deep traps," and the resulting emission can have a decay time on the microsecond scale, a characteristic of phosphorescence. researchgate.netnih.gov

Historically, the presence of these activating impurities in this compound was often unintentional, resulting from the use of impure raw materials during the manufacturing process. polimi.itpolimi.it For instance, the zinc ore sphalerite, a primary source for producing ZnS, naturally contains various metallic impurities such as manganese, copper, silver, and aluminum, which could be carried through the synthesis process. polimi.it Modern applications, however, often involve the deliberate doping of ZnS with specific activators to produce phosphors with tailored luminescent properties for use in sensors, lighting, and displays. researchgate.netresearchgate.net

Transition Metal Impurities

Transition metals are a significant class of impurities responsible for activating luminescence in the ZnS component of this compound. researchgate.net Due to their electronic structure, they can introduce effective trap states within the ZnS band gap.

Copper (Cu): Copper is one of the most common activators for ZnS. polimi.it When introduced as an impurity, copper ions can create different luminescent centers depending on their concentration and the presence of co-activators like halogen ions. researchgate.net At low concentrations, copper can lead to blue emissions, while higher concentrations can result in green luminescence. researchgate.net These emissions are attributed to donor-acceptor pair recombination mechanisms.

Manganese (Mn): Manganese is another key impurity identified in historical luminescent this compound samples. researchgate.netnih.govpolimi.it The luminescence activated by Mn²⁺ ions in the ZnS lattice is characterized by a distinct orange-red emission peak around 590 nm. researchgate.net This emission originates from an internal electronic transition within the d-orbitals of the Mn²⁺ ion.

Cobalt (Co): While often added intentionally to this compound in small amounts (0.02% to 0.5%) to prevent the pigment from darkening when exposed to sunlight, cobalt ions (Co²⁺) also influence the electronic properties of the ZnS lattice. polimi.itnaturalpigments.com By being incorporated into the crystal structure, cobalt can stabilize electron-hole recombination dynamics. naturalpigments.com

Other Metals: Other transition metals such as iron (Fe) and silver (Ag) have also been noted as potential impurities in the raw materials used for this compound production. polimi.itresearchgate.net

Rare-Earth Metal Impurities

Rare-earth elements are widely used as activators in various phosphor materials due to their unique and efficient luminescent properties, which arise from electronic transitions within their 4f electron shells. ias.ac.instanfordmaterials.com These transitions are well-shielded from the host lattice, resulting in sharp, characteristic emission lines. The deliberate doping of the ZnS component of this compound with rare-earth ions can produce highly efficient phosphors. nus.edu.sg

Europium (Eu): Doping ZnS with europium can generate strong and stable visible-light emissions. nus.edu.sgresearchgate.net Trivalent europium (Eu³⁺) is particularly known for its strong red emission. ias.ac.in

Terbium (Tb): Terbium (Tb³⁺) is another common rare-earth activator that typically produces a characteristic green luminescence. ias.ac.in

Samarium (Sm): While much of the focus is on activating the ZnS component, studies have also shown that the barium sulfate (BaSO₄) matrix can be activated. Doping BaSO₄ with samarium (Sm²⁺/Sm³⁺) can produce phosphors with emission bands in the orange-red part of the spectrum (550-780 nm). researchgate.net

The research into impurity-activated luminescence in this compound, particularly through the analysis of historical samples, has provided significant insights into historical manufacturing processes. nih.gov Techniques such as spectrally- and lifetime-resolved photoluminescence imaging and electron paramagnetic resonance (EPR) have been instrumental in identifying the specific impurities (like Cu and Mn) and confirming their role as deep electron traps responsible for the observed luminescence. researchgate.netpolimi.it

Research Findings on Impurity-Activated Luminescence in this compound

Below is a data table summarizing the effects of various metallic impurities on the luminescent properties of the zinc sulfide (ZnS) and barium sulfate (BaSO₄) components of this compound-based materials.

| Activator Impurity | Host Crystal | Ion State(s) | Typical Emission Color | Emission Wavelength/Mechanism |

| Copper | ZnS | Cu⁺ | Blue, Green | Donor-acceptor pair recombination. Emission color is concentration-dependent. researchgate.net |

| Manganese | ZnS | Mn²⁺ | Orange-Red | ~590 nm; Internal d-d electronic transition. researchgate.net |

| Silver | ZnS | Ag⁺ | Blue | A common activator for ZnS phosphors. polimi.it |

| Europium | ZnS | Eu³⁺, Eu²⁺ | Red | Strong, visible-light emission from 4f shell transitions. researchgate.netias.ac.in |

| Terbium | ZnS | Tb³⁺ | Green | Characteristic sharp emission from 4f shell transitions. ias.ac.in |

| Samarium | BaSO₄ | Sm²⁺, Sm³⁺ | Orange-Red | 550 - 780 nm; 4f-5d and 4G5/2 → 6HJ transitions. researchgate.net |

Environmental Science and Sustainability Aspects of Lithopone

Environmental Fate and Transport of Lithopone

The environmental journey of this compound is largely dictated by the behavior of its Zinc Sulfide (B99878) component, particularly its susceptibility to photo-dissolution in aqueous environments. This process is central to understanding the potential for the release of its constituent ions and the formation of secondary nanoparticles, all of which are influenced by the surrounding water chemistry.

Photo-Dissolution Kinetics of Zinc Sulfide in Aqueous Environments

The Zinc Sulfide (ZnS) component of this compound, a semiconductor material, can undergo photo-dissolution when exposed to solar irradiation in water. Commercial this compound pigment has a bandgap energy of 3.63 eV, allowing it to be excited by the solar spectrum at wavelengths less than 342 nm nih.govresearchgate.netresearchgate.net. Upon excitation, electron-hole pairs are generated nih.govresearchgate.net. The photogenerated holes are strong oxidizing agents that can oxidize the sulfide (S²⁻) in the ZnS lattice, leading to the breakdown of the crystal structure and the release of Zinc ions (Zn²⁺) into the aqueous phase nih.govresearchgate.netresearchgate.net.

Research has shown that this process can be both rapid and extensive. Under simulated sunlight, one study reported that 40.97% of the total zinc in a commercial this compound pigment was released within 24 hours nih.govresearchgate.netresearchgate.net. Under natural solar exposure, the release was even more pronounced in the initial stages, with 35.16% of zinc released within a 6-hour period nih.govresearchgate.netresearchgate.net. The kinetics of this dissolution process are complex and are influenced by a variety of factors, as detailed in the subsequent sections.

| Irradiation Condition | Duration | Percentage of Total Zinc Released | Reference |

|---|---|---|---|

| Simulated Sunlight | 24 hours | 40.97% | nih.govresearchgate.netresearchgate.net |

| Natural Solar Exposure | 6 hours | 35.16% | nih.govresearchgate.netresearchgate.net |

Release of Zinc Ions (Zn²⁺) and Nanoparticle Formation Under Solar Irradiation

The primary consequence of this compound's photo-dissolution is the release of aqueous Zinc ions (Zn²⁺) nih.govresearchgate.netresearchgate.net. This mobilization of zinc from the solid pigment into the dissolved phase is a critical step in its potential bio-uptake and subsequent ecological impact. The concentration of released Zn²⁺ is a direct function of the rate of photo-dissolution.

In addition to the release of dissolved ions, the photo-dissolution process has been observed to generate a significant number of nanoparticles nih.govresearchgate.netresearchgate.net. These secondary nanoparticles can have different physicochemical properties than the original bulk this compound, potentially altering their transport, reactivity, and toxicity in the environment. The formation of these nanoparticles adds another layer of complexity to the environmental risk assessment of this compound.